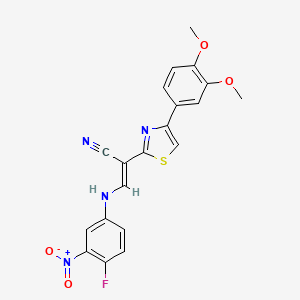
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H15FN4O4S and its molecular weight is 426.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize current knowledge regarding its biological activity, supported by data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O3S |
| Molecular Weight | 407.49 g/mol |
| CAS Number | 372493-74-8 |
| Structure | Structure |
Research indicates that compounds containing thiazole and phenyl moieties exhibit diverse mechanisms of action. The thiazole ring is often implicated in cytotoxicity and anti-tumor activity through interactions with cellular targets that regulate apoptosis and cell cycle progression. The presence of electron-donating groups on the phenyl rings enhances these activities by stabilizing reactive intermediates or facilitating interactions with biological macromolecules .
Antitumor Activity
Studies have shown that derivatives of thiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, a related thiazole compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, indicating strong anti-leukemic properties . The structure-activity relationship (SAR) suggests that modifications to the phenyl ring can enhance cytotoxicity, as seen in compounds with methyl substitutions that increase electron density .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives possess antibacterial activity comparable to standard antibiotics like norfloxacin. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of thiazole-based compounds in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, attributed to apoptosis induction via mitochondrial pathways .
- Antimicrobial Testing : In another study, a series of thiazole derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of conventional antibiotics, suggesting its potential as a new antimicrobial agent .
Eigenschaften
IUPAC Name |
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-3-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O4S/c1-28-18-6-3-12(7-19(18)29-2)16-11-30-20(24-16)13(9-22)10-23-14-4-5-15(21)17(8-14)25(26)27/h3-8,10-11,23H,1-2H3/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPBSTOOGDNZID-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)[N+](=O)[O-])C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)[N+](=O)[O-])/C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














